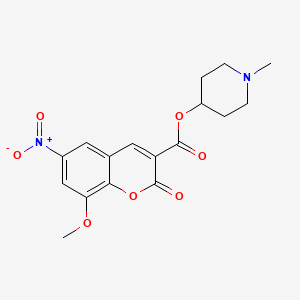
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has also been shown to activate the JNK and p38 MAPK pathways, which are involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has also been shown to modulate various enzymes, including caspases, kinases, and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X in lab experiments is its high potency and selectivity. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies should also investigate the pharmacokinetics and pharmacodynamics of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X, as well as its potential side effects and toxicity in vivo. Additionally, the development of more efficient synthesis methods and formulations of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X should be explored to enhance its therapeutic potential.
In conclusion, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is a synthetic compound that has shown promising potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a valuable tool for investigating various signaling pathways and potential therapeutic targets. Further research is needed to fully understand the potential of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X in treating various diseases and disorders.
Synthesemethoden
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X can be synthesized by reacting 4-chloro-2-fluorobenzaldehyde with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-aminobenzamide in the presence of a suitable catalyst. The resulting product is then treated with N-(2-fluorobenzyl)amine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer research, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection studies, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been found to protect neurons from oxidative stress and reduce neuroinflammation. Inflammation research has also shown that 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
Eigenschaften
IUPAC Name |
4-chloro-N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-16-11-9-14(10-12-16)20(27)25(13-15-5-1-4-8-19(15)24)26-21(28)17-6-2-3-7-18(17)22(26)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUWQIVFIKOLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C(=O)C2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)



![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)

![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)